molecular formula C18H17NO2 B14217595 1-Benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-pyrrol-2-one CAS No. 824935-51-5

1-Benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B14217595
CAS No.: 824935-51-5
M. Wt: 279.3 g/mol
InChI Key: OVDBIHBWZHMCEK-UHFFFAOYSA-N
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Description

1-Benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrolidinone core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both benzyl and methoxyphenyl groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-pyrrol-2-one can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzyl-5-methylindoline-2,3-dione with 4-methoxyaniline. This reaction typically requires specific conditions such as the use of a suitable solvent and controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-Benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-pyrrol-2-one is unique due to its specific combination of benzyl and methoxyphenyl groups attached to a pyrrolidinone core

Properties

CAS No.

824935-51-5

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

1-benzyl-5-(4-methoxyphenyl)-3H-pyrrol-2-one

InChI

InChI=1S/C18H17NO2/c1-21-16-9-7-15(8-10-16)17-11-12-18(20)19(17)13-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3

InChI Key

OVDBIHBWZHMCEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CCC(=O)N2CC3=CC=CC=C3

Origin of Product

United States

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